molecular formula C13H14N2O3 B11775964 Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11775964
M. Wt: 246.26 g/mol
InChI Key: KOEQLZBFZOZIIL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyrrole compounds.

Scientific Research Applications

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(2-chlorophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-amino-4-(2-hydroxyphenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-amino-4-(2-nitrophenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 3-amino-4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-17-10-6-4-3-5-8(10)9-7-15-12(11(9)14)13(16)18-2/h3-7,15H,14H2,1-2H3

InChI Key

KOEQLZBFZOZIIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CNC(=C2N)C(=O)OC

Origin of Product

United States

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